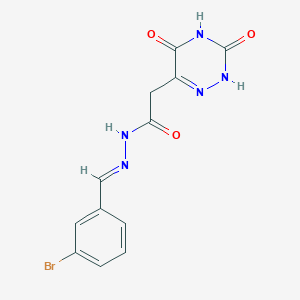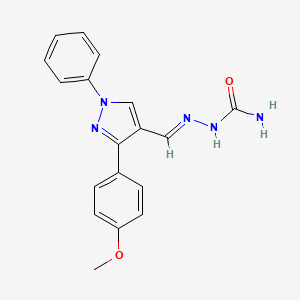![molecular formula C19H20N6O B5535864 3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)
3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Pyrazole derivatives, in general, are of significant interest due to their structural diversity and potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, where precursors like hydrazides and ketones or aldehydes react in the presence of catalysts or under specific conditions to form the desired pyrazole core. For instance, a related compound was synthesized through a reaction involving a benzohydrazide and an acetylenic ketone, indicating the versatility of synthesis strategies for these compounds (Channar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and computational methods like DFT calculations. These methods provide insights into the molecular geometry, electronic structure, and the presence of functional groups, which are crucial for understanding the chemical behavior of the compound. Karrouchi et al. (2020) provided a detailed analysis of a similar compound's structure using XRD and DFT methods, highlighting the compound's stability and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, based on their functional groups. The reactivity can be influenced by the substitution pattern on the pyrazole ring and the nature of substituents, affecting their chemical stability and reactivity. Yao et al. (2012) discussed a reaction involving cyclopropene and hydrazide, showcasing the synthetic versatility of pyrazole compounds (Yao et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related pyrazole derivatives, such as those involving the cyclopropane and pyrazole moieties, have been extensively studied. These compounds have been characterized using various techniques including FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction. The structural analyses provide insights into the molecular structures, vibrational frequencies, and solvation energies, indicating high reactivities and stability in solution. This foundational work is crucial for understanding the reactivity and potential applications of 3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide derivatives (Karrouchi et al., 2020).
Biological Activities
Research has also focused on the biological evaluation of pyrazole derivatives, revealing significant antidiabetic and antioxidant activities. Molecular docking studies have shown that these compounds may inhibit α-glucosidase enzymes, suggesting potential anti-diabetic applications. The investigation of these properties highlights the therapeutic potential of pyrazole derivatives in treating chronic diseases (Karrouchi et al., 2020).
Antimicrobial Evaluation
Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. Among these, certain compounds have emerged as effective antimicrobial agents, demonstrating potent activity against a range of bacteria and fungi. This suggests the potential of 3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide derivatives as candidates for the development of new antimicrobial drugs (Ningaiah et al., 2014).
Molecular Docking and NBO Analysis
Further studies include molecular docking and natural bond orbital (NBO) analysis, providing deep insights into the stability and reactivity of these compounds. Such studies help in understanding the interaction mechanisms at the molecular level, paving the way for the rational design of molecules with targeted properties (Channar et al., 2019).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses in drug development, given the biological activity of similar compounds . Additionally, further studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-12-16(13(2)25(24-12)15-6-4-3-5-7-15)11-20-23-19(26)18-10-17(21-22-18)14-8-9-14/h3-7,10-11,14H,8-9H2,1-2H3,(H,21,22)(H,23,26)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKZVZSFSXWWAS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)


![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)